molecular formula C20H21N3O2S2 B4302913 4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B4302913
M. Wt: 399.5 g/mol
InChI Key: YGMCTIUIJGEXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of thiadiazole and tetrahydroquinoline structures

Preparation Methods

The synthesis of 4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiadiazole ring, followed by the introduction of the isopropylthio group. The tetrahydroquinoline moiety is then constructed, and the final product is obtained through cyclization and purification steps. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include other thiadiazole and tetrahydroquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Similar compounds include:

  • 1,3,4-thiadiazole derivatives
  • Tetrahydroquinoline derivatives
  • Phenyl-substituted thiadiazoles
  • Isopropylthio-substituted heterocycles

Properties

IUPAC Name

4-phenyl-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-12(2)26-20-22-21-19(27-20)23-15-9-6-10-16(24)18(15)14(11-17(23)25)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMCTIUIJGEXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CC=CC=C4)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 2
4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 4
4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 5
4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 6
4-PHENYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

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